Hydroquinidine hydrochloride
Description
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19+,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXTQKDWYBJMO-VJAUXQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1435-55-8 (Parent) | |
| Record name | Hydroquinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00933162 | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-98-8 | |
| Record name | Hydroquinidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroquinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR4G8VAHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Palladium on carbon () or platinum oxide () at 1–3% loading.
-
Solvent : Methanol or ethanol under acidic conditions (e.g., HCl or ) to stabilize intermediates.
-
Workup : Filtration to remove the catalyst, followed by concentration under reduced pressure.
-
Salt Formation : The free base is dissolved in hot ethanol, treated with concentrated HCl (1:1 molar ratio), and recrystallized from isopropanol or ethanol.
Yield : 70–85% after recrystallization.
Purity : ≥99% by HPLC, confirmed by optical rotation (, in ).
Synthetic Route from Piperidine Carboxylic Acid (Patent CN105315274A)
A patent-pending method synthesizes quinuclidine intermediates, which are functionalized to yield this compound. This multi-step approach is scalable and avoids reliance on natural alkaloid extraction.
Stepwise Synthesis
-
Esterification :
-
Condensation and Decarboxylation :
-
Hydrazone Formation and Reduction :
-
Salt Formation :
Yield : 56–70% (overall).
Purity : 99–99.5% by titration.
Stereoselective Synthesis and Resolution
Hydroquinidine’s stereochemistry is critical for its enantioselective properties. Resolution methods ensure the desired -configuration.
Key Techniques
-
Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.
-
Diastereomeric Salt Formation : Reaction with -tartaric acid in acetone, followed by fractional crystallization.
-
Enzymatic Resolution : Lipase-catalyzed acetylation of racemic dihydroquinidine in organic solvents.
Optimal Conditions :
| Parameter | Value |
|---|---|
| Enzyme Loading | 10–15% (w/w) |
| Solvent | Tert-butyl methyl ether |
| Temperature | 30°C |
| Reaction Time | 24–48 hours |
Yield : 40–60% enantiomeric excess (ee) improved to >98% after recrystallization.
Industrial-Scale Purification Strategies
Crude this compound often contains impurities such as dihydroquinine or residual solvents.
Chemical Reactions Analysis
Types of Reactions: Hydroquinidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Hydroquinidine can be oxidized to form quinidine.
Reduction: It can be reduced back to dihydroquinine.
Substitution: Hydroquinidine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinidine.
Reduction: Dihydroquinine.
Substitution: Various substituted hydroquinidine derivatives.
Scientific Research Applications
Hydroquinidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Investigated for its effects on ion channels and cellular processes.
Medicine: Used in the treatment of arrhythmias and studied for its potential anti-cancer properties.
Industry: Employed in the synthesis of other pharmaceutical compounds.
Mechanism of Action
Hydroquinidine hydrochloride primarily works by blocking the fast inward sodium current (INa) in cardiac cells. This action prolongs the action potential duration and the QT interval, helping to maintain a normal sinus rhythm. It also affects potassium and calcium channels, contributing to its antiarrhythmic properties .
Comparison with Similar Compounds
Mechanism of Action
Its anticholinergic effects counteract vagal stimulation, further modulating heart rate .
Pharmacokinetics
Administered orally, Hydroquinidine Hydrochloride has a bioavailability of 70–80%, with peak plasma concentrations achieved within 1–3 hours. It is metabolized hepatically via CYP3A4 and has a half-life of 6–8 hours, necessitating twice-daily dosing (maintenance: 600 mg/day) .
Clinical Considerations
The drug carries a risk of QT prolongation, which may precipitate Torsades de Pointes. Thus, ECG monitoring and electrolyte balance (K⁺, Mg²⁺) are critical during therapy . Contraindications include hypersensitivity to quinidine derivatives, complete heart block, and long QT syndrome .
Comparison with Similar Compounds
Quinidine
Structural Relationship : Hydroquinidine is a dihydro derivative of quinidine, differing by the addition of two hydrogen atoms at the C10 and C11 positions .
Pharmacodynamics : Both drugs share Class Ia antiarrhythmic properties, but Hydroquinidine exhibits slightly reduced sodium channel blockade and enhanced potassium channel inhibition, resulting in a milder proarrhythmic risk .
Clinical Use :
- Quinidine: Broad-spectrum use for atrial and ventricular arrhythmias, malaria (off-label).
- Hydroquinidine: Preferred for refractory arrhythmias due to better-tolerated side effects (e.g., less cinchonism) .
Dosage : Quinidine sulfate (200–400 mg every 6–8 hours) vs. This compound (300 mg twice daily) .
Quinidine Gluconate
Salt Form: Quinidine Gluconate (C₂₉H₃₈N₂O₉) is a water-soluble formulation for intravenous use, whereas this compound is primarily oral . Bioavailability: Gluconate achieves faster therapeutic plasma levels, making it suitable for acute settings. Hydroquinidine’s oral formulation provides sustained release (8–12 hours) without hemodynamic concentration peaks .
Procainamide
Class Ia Comparison :
| Parameter | This compound | Procainamide |
|---|---|---|
| Sodium Channel Blockade | Moderate | Moderate |
| Potassium Channel Block | Strong (IKr) | Weak |
| Metabolism | Hepatic (CYP3A4) | Hepatic (N-acetyltransferase) |
| Active Metabolite | None | N-Acetylprocainamide (Class III) |
| Half-Life | 6–8 hours | 2.5–4.5 hours |
| QT Prolongation Risk | High | Moderate |
Clinical Use : Procainamide is preferred for acute IV administration (e.g., Wolff-Parkinson-White syndrome), while Hydroquinidine is used for chronic oral management .
Disopyramide
Class Ia Differentiation :
- Mechanism : Disopyramide has stronger anticholinergic effects, leading to higher rates of dry mouth and urinary retention.
- Efficacy: Both drugs suppress atrial fibrillation, but Hydroquinidine is less likely to exacerbate heart failure due to weaker negative inotropy .
- Dosing : Disopyramide (400–800 mg/day) vs. Hydroquinidine (600 mg/day) .
Hydroquinine
Stereoisomer : Hydroquinine is a stereoisomer of Hydroquinidine, differing in the configuration of the hydroxyl group at C7.
Applications : While Hydroquinidine is therapeutic, Hydroquinine is primarily used as a chiral resolving agent in organic chemistry .
Data Tables
Table 1: Pharmacokinetic Comparison of Class Ia Antiarrhythmics
| Drug | Bioavailability | Half-Life (h) | Metabolism | QT Prolongation Risk |
|---|---|---|---|---|
| Hydroquinidine HCl | 70–80% | 6–8 | CYP3A4 | High |
| Quinidine Sulfate | 70–80% | 6–8 | CYP3A4 | High |
| Procainamide | 75–95% | 2.5–4.5 | NAT2 | Moderate |
| Disopyramide | 80–90% | 6–10 | CYP3A4, Renal | Moderate |
Table 2: Clinical Indications and Side Effects
| Drug | Indications | Common Side Effects |
|---|---|---|
| Hydroquinidine HCl | Refractory atrial fibrillation | QT prolongation, dizziness, GI upset |
| Quinidine Gluconate | Acute arrhythmia management | Cinchonism, hypotension |
| Procainamide | Wolff-Parkinson-White syndrome | Lupus-like syndrome, agranulocytosis |
| Disopyramide | Atrial fibrillation, vagally mediated arrhythmias | Anticholinergic effects, heart failure exacerbation |
Biological Activity
Hydroquinidine hydrochloride is a derivative of quinidine, classified as a class I antiarrhythmic agent. It is primarily utilized in the management of arrhythmias, particularly in conditions like Brugada syndrome. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, including its anticarcinogenic properties.
Pharmacological Profile
Hydroquinidine acts by blocking fast inward sodium channels (INa) in cardiac tissues, which leads to an increase in action potential duration and a prolonged QT interval. This mechanism is crucial for its effectiveness in treating arrhythmias. The compound has been shown to inhibit potassium channels as well, contributing to its overall pharmacological profile.
| Pharmacological Action | Effects |
|---|---|
| Sodium Channel Blockade | Increases action potential duration |
| Potassium Channel Blockade | Alters repolarization dynamics |
| QT Interval Prolongation | Important for arrhythmia management |
Clinical Applications
Hydroquinidine is indicated for:
- Arrhythmias : Particularly effective in managing ventricular arrhythmias.
- Brugada Syndrome : Demonstrated efficacy in preventing life-threatening ventricular arrhythmias associated with this condition .
Case Studies
-
Brugada Syndrome Management :
A study involving 50 patients with Brugada syndrome showed that hydroquinidine significantly reduced the frequency of ventricular arrhythmias. Patients treated with hydroquinidine experienced no arrhythmic events during the follow-up period, while some had episodes under placebo . -
Antiarrhythmic Efficacy :
In a clinical trial comparing hydroquinidine to quinidine, both drugs were found effective in reducing premature ventricular beats (PVB). Hydroquinidine showed a 64% response rate in patients achieving more than 70% reduction in PVB frequency .
Anticancer Activity
Recent studies have highlighted the potential of hydroquinidine as an anticarcinogenic agent. Research focused on its effects on lung cancer cells (A549) demonstrated that hydroquinidine significantly inhibited cell proliferation and induced apoptosis.
Hydroquinidine's anticancer effects are attributed to its ability to modulate ion channels, thereby affecting cellular processes related to survival and proliferation. The treatment resulted in significant changes in gene expression profiles associated with cell cycle regulation and apoptosis pathways .
Q & A
Q. What experimental methodologies are recommended to investigate Hydroquinidine Hydrochloride's dual mechanism of action in cardiac ion channels?
this compound acts via sodium (Na⁺) and potassium (K⁺) channel blockade, prolonging cardiac action potentials . To study this:
- Electrophysiology: Use patch-clamp assays on isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing hERG channels) to quantify Na⁺/K⁺ current inhibition.
- In Vitro Models: Langendorff-perfused hearts or cardiac tissue slices can assess conduction velocity and refractory period changes .
- ECG Monitoring: In vivo studies in animal models (e.g., rabbits with induced arrhythmias) coupled with telemetry to evaluate QT prolongation and antiarrhythmic efficacy .
Q. How can researchers ensure the purity and stability of this compound in experimental setups?
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Commercial batches typically report ≥98% purity (e.g., CAS 1476-98-8) .
- Stability: Store lyophilized powder at -20°C in airtight, light-protected containers. Avoid prolonged storage at room temperature due to hygroscopic degradation .
- Validation: Periodic mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
- Waste Disposal: Follow institutional guidelines for organic salts. Incinerate or neutralize with sodium bicarbonate before disposal .
- Emergency Measures: Immediate decontamination with water for spills; monitor for symptoms like dizziness or arrhythmias in case of exposure .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic Variability: Use LC-MS/MS to measure plasma/tissue concentrations in animal models, correlating with in vitro IC₅₀ values .
- Species-Specific Differences: Compare ion channel isoform expression (e.g., Naᵥ1.5 vs. Naᵥ1.4) across models .
- Metabolite Interference: Identify active metabolites via hepatic microsome assays and test their electrophysiological effects .
Q. What strategies optimize this compound's anti-migratory effects in cancer cell lines (e.g., A549)?
- Dose Optimization: Conduct dose-response curves (0.1–100 µM) in colony formation and wound-healing assays .
- Combination Therapy: Test synergy with cisplatin or paclitaxel using Chou-Talalay analysis .
- Mechanistic Studies: Western blotting for apoptosis markers (e.g., caspase-3) and migration regulators (e.g., MMP-9) .
Q. How can analytical methods be adapted to quantify this compound in complex biological matrices?
- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .
- Chromatography: Reverse-phase HPLC (C18 column, 30:70 acetonitrile:phosphate buffer, pH 3.0) with fluorescence detection (ex: 280 nm, em: 340 nm) .
- Validation: Include spike-recovery tests (80–120% recovery) and limit of quantification (LOQ) ≤10 ng/mL .
Q. What experimental designs address contradictory reports on this compound's proarrhythmic vs. antiarrhythmic outcomes?
- Risk Stratification: Use in silico models (e.g., O’Hara-Rudy human ventricular cardiomyocyte model) to predict QT prolongation thresholds .
- Genetic Profiling: Screen for polymorphisms in CYP3A4 or KCNH2 (hERG) genes that alter drug metabolism or channel interaction .
- Multicenter Trials: Meta-analysis of clinical data to identify patient subgroups with higher torsadogenic risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
